4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester
Overview
Description
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is an organic compound with the chemical formula C18H23NO4. It is a derivative of β-keto esters, which are known for their significant role in organic synthesis due to their electrophilic and nucleophilic sites . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester typically involves the transesterification of β-keto esters . This process can be catalyzed by various agents, including pure silica, SAFI, SAFII, and SHF catalysts . The reaction conditions often require heating and the presence of alcohols, such as ethyl acetoacetate and 3-phenylpropanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester include other β-keto esters and their derivatives. Examples include:
- Ethyl acetoacetate
- Methyl acetoacetate
- Benzyl acetoacetate
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions in chemical reactions and biological systems. Its benzyloxy group provides additional stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBCHMKZXJMBT-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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